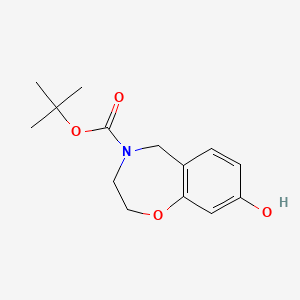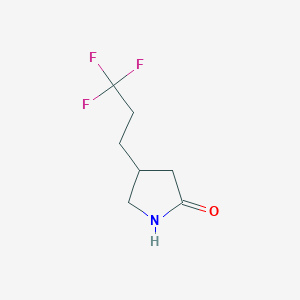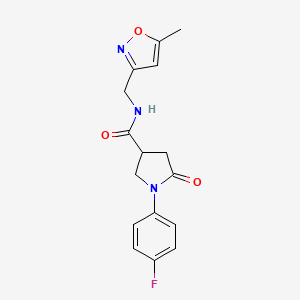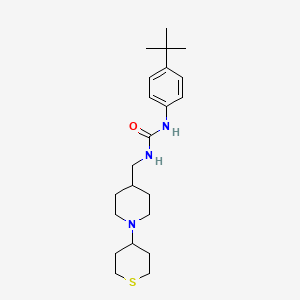![molecular formula C15H15BrFN3O3S B2673727 2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine CAS No. 2380084-73-9](/img/structure/B2673727.png)
2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, 2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine disrupts DNA synthesis and leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and arrests the cell cycle. In vivo studies have shown that 2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine exhibits antitumor activity in animal models of cancer. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects in animal models, suggesting its potential use in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine. One direction is to further investigate the mechanism of action of this compound to better understand its antitumor and anti-inflammatory effects. Another direction is to explore modifications to the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and eventually in clinical trials. Finally, there is a need for the development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
Métodos De Síntesis
The synthesis of 2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base. The resulting sulfonylpiperidine intermediate is then reacted with 5-fluorouracil in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product. The synthesis of this compound has been reported in the literature, and several modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and liver cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine has been found to exhibit anti-inflammatory and analgesic effects in animal models, suggesting its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN3O3S/c16-11-1-3-14(4-2-11)24(21,22)20-7-5-13(6-8-20)23-15-18-9-12(17)10-19-15/h1-4,9-10,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFYVCIVFWYZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2673650.png)
![2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2673651.png)
![2,4-dichloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2673653.png)

![3-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673656.png)
![N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673657.png)

![1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2673661.png)
![Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2673662.png)

![1-(6-(2-Fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673664.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2673665.png)
